Comparative NET Binding Affinity and Selectivity Profile: Reboxetine vs. Atomoxetine, Viloxazine, and Desipramine
Reboxetine mesylate demonstrates a distinct selectivity profile for the norepinephrine transporter (NET) relative to serotonin (SERT) and dopamine (DAT) transporters compared to other NRIs. In human recombinant systems, reboxetine exhibits Ki values of 11 nM for NET, 440 nM for SERT, and >10,000 nM for DAT, yielding a SERT/NET selectivity ratio of 40 [1]. In contrast, atomoxetine displays a SERT/NET ratio of 15 (Ki: NET 5 nM, SERT 77 nM), while viloxazine shows a ratio of 111 (Ki: NET 2300 nM, SERT >10,000 nM in rat hypothalamic synaptosomes) [2]. Desipramine, a tricyclic NRI, has Ki values of 4 nM for NET, 61 nM for SERT, and 78,720 nM for DAT, yielding a SERT/NET ratio of 15 [3]. Notably, reboxetine demonstrates >1,000-fold selectivity for NET over muscarinic, histaminergic H1, adrenergic α1, and dopaminergic D2 receptors (Ki > 1,000 nM), a property not shared by desipramine or imipramine [4].
| Evidence Dimension | SERT/NET selectivity ratio (based on Ki values) |
|---|---|
| Target Compound Data | SERT/NET ratio = 40 (Ki: NET 11 nM, SERT 440 nM, human recombinant) |
| Comparator Or Baseline | Atomoxetine: ratio = 15 (NET 5 nM, SERT 77 nM); Viloxazine: ratio = 111 (NET 2300 nM, SERT >10,000 nM); Desipramine: ratio = 15 (NET 4 nM, SERT 61 nM) |
| Quantified Difference | Reboxetine selectivity ratio is 2.7-fold higher than atomoxetine and desipramine, but 2.8-fold lower than viloxazine |
| Conditions | Human recombinant transporters (NET, SERT, DAT) expressed in cell lines; Ki determined by radioligand binding assays |
Why This Matters
The intermediate SERT/NET selectivity ratio of reboxetine (40) compared to atomoxetine (15) and viloxazine (111) informs distinct in vivo pharmacological profiles and potential differential clinical effects on mood, cognition, and side effect burden.
- [1] Bymaster FP, Katner JS, Nelson DL, et al. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology. 2002;27(5):699-711. Table 1. View Source
- [2] Yu C, Garcia-Olivares J, Candler S, Schwabe S, Maletic V. New insights into the mechanism of action of viloxazine: serotonin and norepinephrine modulating properties. Table 1. J Exp Pharmacol. 2020;12:285-300. View Source
- [3] Probes & Drugs Portal. DESIPRAMINE HYDROCHLORIDE (PD002389). Ki values: NET 4 nM, SERT 61 nM, DAT 78,720 nM. View Source
- [4] Wong EH, Sonders MS, Amara SG, et al. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biol Psychiatry. 2000;47(9):818-829. View Source
